molecular formula C13H20N4O4S B11477871 N-({[(diethylamino)(hydroxyimino)methyl]amino}carbonyl)-4-methylbenzenesulfonamide

N-({[(diethylamino)(hydroxyimino)methyl]amino}carbonyl)-4-methylbenzenesulfonamide

Cat. No.: B11477871
M. Wt: 328.39 g/mol
InChI Key: KGENJWSSPWCMSL-UHFFFAOYSA-N
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Description

3-[(E)-N,N-DIETHYL-N’-HYDROXYCARBAMIMIDOYL]-1-(4-METHYLBENZENESULFONYL)UREA is a complex organic compound that features a combination of urea, sulfonyl, and hydroxycarbamimidoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-N,N-DIETHYL-N’-HYDROXYCARBAMIMIDOYL]-1-(4-METHYLBENZENESULFONYL)UREA typically involves multiple steps. One common method includes the reaction of N,N-diethylcarbamimidoyl chloride with 4-methylbenzenesulfonyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and reagents, can make the industrial production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-N,N-DIETHYL-N’-HYDROXYCARBAMIMIDOYL]-1-(4-METHYLBENZENESULFONYL)UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[(E)-N,N-DIETHYL-N’-HYDROXYCARBAMIMIDOYL]-1-(4-METHYLBENZENESULFONYL)UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-N,N-DIETHYL-N’-HYDROXYCARBAMIMIDOYL]-1-(4-METHYLBENZENESULFONYL)UREA involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfonyl group can interact with nucleophilic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIETHYL-N’-HYDROXYCARBAMIMIDOYLUREA
  • 4-METHYLBENZENESULFONYLUREA
  • N,N-DIETHYL-N’-HYDROXYCARBAMIMIDOYL-4-METHYLBENZENESULFONAMIDE

Uniqueness

3-[(E)-N,N-DIETHYL-N’-HYDROXYCARBAMIMIDOYL]-1-(4-METHYLBENZENESULFONYL)UREA is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H20N4O4S

Molecular Weight

328.39 g/mol

IUPAC Name

1-[(E)-N,N-diethyl-N'-hydroxycarbamimidoyl]-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C13H20N4O4S/c1-4-17(5-2)12(15-19)14-13(18)16-22(20,21)11-8-6-10(3)7-9-11/h6-9,19H,4-5H2,1-3H3,(H2,14,15,16,18)

InChI Key

KGENJWSSPWCMSL-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)/C(=N/O)/NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCN(CC)C(=NO)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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